1-(2,4-Dibromophenoxy)-3-morpholinopropan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dibromophenoxy)-3-morpholinopropan-2-ol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a morpholine ring and a dibromophenoxy group, making it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dibromophenoxy)-3-morpholinopropan-2-ol hydrochloride typically involves the reaction of 2,4-dibromophenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the compound’s purity and quality. Techniques such as recrystallization and chromatography are commonly employed.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dibromophenoxy)-3-morpholinopropan-2-ol hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate are used under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the compound’s oxidation state.
Scientific Research Applications
1-(2,4-Dibromophenoxy)-3-morpholinopropan-2-ol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,4-Dibromophenoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound’s dibromophenoxy group is believed to interact with cellular proteins, disrupting their normal function. This interaction can lead to various biological effects, including antibacterial and antifungal activities .
Comparison with Similar Compounds
2-(2’,4’-Dibromophenoxy)-4,6-dibromophenol: Known for its antibacterial activity.
4,6-Dibromo-2-(2’,4’-dibromophenoxy)phenol: Another compound with similar structural features and biological activities.
Uniqueness: 1-(2,4-Dibromophenoxy)-3-morpholinopropan-2-ol hydrochloride is unique due to its combination of a morpholine ring and a dibromophenoxy group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-(2,4-dibromophenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br2NO3.ClH/c14-10-1-2-13(12(15)7-10)19-9-11(17)8-16-3-5-18-6-4-16;/h1-2,7,11,17H,3-6,8-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNVQYSMGRVJEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=C(C=C(C=C2)Br)Br)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.